tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo substituent, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in medicinal chemistry, biochemistry, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with (3S)-1-bromo-2-oxopentan-3-ol. This reaction is facilitated by the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce oxo derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate is used as a reagent for the preparation of various bromoalkyl derivatives. It is also employed in the synthesis of complex molecules and polymers.
Biology and Medicine: The compound has applications in medicinal chemistry for the synthesis of biologically active molecules. It is used in the development of drugs and other therapeutic agents due to its ability to introduce bromoalkyl groups into target molecules.
Industry: In the material sciences, this compound is used in the synthesis of catalysts and other functional materials. Its reactivity and versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate involves its ability to act as a carbamoylating agent. The compound can react with nucleophiles, leading to the formation of carbamate derivatives. This reactivity is facilitated by the presence of the bromo substituent, which enhances the electrophilicity of the carbonyl carbon in the carbamate group.
Comparison with Similar Compounds
- tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
- tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate
Uniqueness: this compound is unique due to its specific structural features, including the tert-butyl group and the bromo substituent. These features confer distinct reactivity and properties compared to other carbamate derivatives. The presence of the bromo substituent, in particular, enhances its utility in various synthetic applications .
Properties
CAS No. |
2613300-08-4 |
---|---|
Molecular Formula |
C10H18BrNO3 |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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